4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid
CAS No.: 2138287-73-5
Cat. No.: VC7393079
Molecular Formula: C10H17NO6S
Molecular Weight: 279.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2138287-73-5 |
|---|---|
| Molecular Formula | C10H17NO6S |
| Molecular Weight | 279.31 |
| IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1,4-thiazinane-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H17NO6S/c1-10(2,3)17-9(14)11-4-5-18(15,16)7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) |
| Standard InChI Key | JSBDWNFERAZSIZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCS(=O)(=O)C(C1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure is a six-membered thiomorpholine ring, where sulfur replaces one oxygen atom in the morpholine framework. The sulfur atom is further oxidized to a sulfone group (-SO₂-), rendering the ring rigid and electron-deficient. At position 4 of the ring, a Boc group [(tert-butoxy)carbonyl] is attached, while position 2 hosts a carboxylic acid (-COOH) moiety. The Boc group acts as a protective shield for the amine group during synthetic processes, enabling selective reactions at other sites.
The IUPAC name, 4-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1,4-thiazinane-2-carboxylic acid, reflects its substituents and oxidation state. The thiomorpholine ring adopts a chair conformation, with the sulfone group introducing planarity and stabilizing the structure through resonance.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇NO₆S |
| Molecular Weight | 279.31 g/mol |
| CAS Number | 2138287-73-5 |
| Solubility | Polar aprotic solvents (DMF, DMSO) |
| Stability | Stable under basic conditions; Boc group cleaved by acids |
The carboxylic acid group confers moderate polarity, enhancing solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The Boc group’s tert-butyl moiety imparts steric bulk, reducing reactivity at the protected amine site.
Synthesis and Reaction Pathways
Key Reaction Considerations
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Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid), regenerating the amine without affecting the sulfone or carboxylic acid.
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Coupling Reactions: The carboxylic acid participates in amide bond formation via activation with carbodiimides (e.g., DCC), enabling peptide synthesis.
Applications in Organic and Pharmaceutical Chemistry
Pharmaceutical Intermediates
The compound’s dual functionality (Boc-protected amine and carboxylic acid) makes it valuable for constructing protease inhibitors and kinase modulators. For example, its thiomorpholine sulfone moiety mimics transition states in enzymatic reactions, enhancing drug-target binding.
Peptide Synthesis
As a conformationally constrained amino acid analog, it introduces rigidity into peptide chains, improving metabolic stability. The sulfone group’s electron-withdrawing nature further modulates peptide solubility and bioavailability.
Material Science
The compound’s sulfur content and aromaticity suggest potential in polymer chemistry, where sulfone groups enhance thermal stability and oxidative resistance.
Related Compounds and Structural Analogs
| Compound Name | CAS Number | Key Structural Differences |
|---|---|---|
| 2-{4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1λ⁶-thiomorpholin-2-yl}acetic acid | 1783603-67-7 | Acetic acid side chain at position 2 |
| 2-{4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1λ⁶-thiomorpholin-3-yl}acetic acid | 1542480-23-8 | Acetic acid side chain at position 3 |
These analogs demonstrate how positional isomerism influences reactivity and application. For instance, the acetic acid derivatives serve as linkers in bioconjugation, leveraging their carboxyl groups for covalent attachment.
Future Research Directions
Mechanistic Studies
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Catalytic Asymmetric Synthesis: Developing enantioselective methods to access chiral thiomorpholine derivatives.
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Computational Modeling: Density functional theory (DFT) studies to predict reactivity and optimize reaction conditions.
Biological Evaluation
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Anticancer Activity: Screening against kinase targets (e.g., EGFR, VEGFR) to assess therapeutic potential.
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Antimicrobial Peptides: Incorporating the compound into peptidomimetics to combat antibiotic-resistant pathogens.
Process Optimization
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Green Chemistry: Replacing toxic oxidants (e.g., ozone) with enzymatic or photocatalytic systems for sulfone formation.
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